4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide
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Overview
Description
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[3,2-c]pyridine ring system.
Introduction of the Benzene Carboxamide Group: This step involves the coupling of the pyrano[3,2-c]pyridine intermediate with a benzene carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the intermediate compound using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyrano[3,2-c]pyridine core using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show similar pharmacological properties and are used in similar applications.
Uniqueness
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of both pyrano[3,2-c]pyridine and benzene carboxamide moieties. This unique structure contributes to its distinct chemical reactivity and biological activity.
Biological Activity
The compound 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide is a synthetic derivative of pyrano-pyridine structures, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure
The molecular formula for this compound is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The structure features a pyrano-pyridine moiety that contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the pyrano-pyridine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 15 | 100 |
Compound B | Escherichia coli | 12 | 100 |
Compound C | Pseudomonas aeruginosa | 10 | 100 |
Antitumor Activity
The antitumor potential of pyrano-pyridine derivatives has been documented in several studies. For example, a study reported that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
Case Study: Antitumor Effects
In vitro studies on breast cancer cell lines (MCF-7) treated with the compound showed a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound may trigger apoptotic pathways .
Other Pharmacological Activities
Beyond antimicrobial and antitumor properties, compounds similar to this compound have been investigated for additional activities:
- Cholinesterase Inhibition : Some derivatives have shown promise as cholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease .
- Anti-diabetic Effects : Certain pyrano-pyridine derivatives have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Properties
IUPAC Name |
4-methyl-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-5-12(6-4-10)16(20)19-14-9-13-11(2)18-8-7-15(13)22-17(14)21/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFAOBYAZRCJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CN=C3C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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